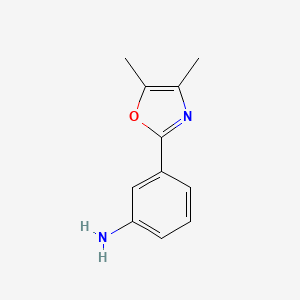

3-(4,5-二甲基-1,3-恶唑-2-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline involves a Michael addition reaction where substituted anilines are added to methyl acrylate in an acidic medium to yield methyl 3-(substituted anilino)propionates. These intermediates are then treated with hydrazine hydrate in methanol to produce corresponding 3-(substituted anilino)propionohydrazides. A subsequent reaction under microwave irradiation with pentane-2,4-dione in solventless conditions leads to the formation of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. The structures of these compounds are confirmed through spectroscopic data, elemental analyses, and for one compound, single-crystal X-ray diffraction data .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline has been determined using single-crystal X-ray structural determinations. The related compounds studied are 2-anilino-2-oxo-5,5-dimethyl-1,3,2-oxazaphosphorinanes, which exhibit different crystal structures. Two of the compounds are isostructural and crystallize in the monoclinic space group P21/c with specific cell dimensions. The conformation adopted by these compounds is the chair conformation with the anilino substituent in the axial position. Full-matrix least-squares refinement of the structures has led to conventional R factors indicating the quality of the crystal structure data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds related to 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline are characterized by nucleophilic addition and cyclization reactions. The Michael addition is a key step in the synthesis, followed by the conversion of propionates to propionohydrazides. The final step involves a cyclization under microwave irradiation to form the pyrazolyl moiety. These reactions are typical for the synthesis of heterocyclic compounds and are important for the formation of the desired molecular structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline are not detailed in the provided papers, the synthesis and structural analysis of related compounds suggest that these types of molecules are likely to have distinct spectroscopic signatures and crystalline properties. The crystallographic data provided for the related compounds indicate that they have well-defined conformations and crystallize in specific space groups, which can influence their physical properties such as melting points, solubility, and stability. The chemical properties, such as reactivity and the ability to undergo further chemical transformations, are inferred from the synthetic pathways used to create these compounds .

科学研究应用

1. 合成和结构分析

- 配合物的合成和晶体结构:2-(4′,4′-二甲基-2′-恶唑啉基)苯胺 (H2-L1) 与 Na[N(SiMe3)2] 反应生成四聚体 Na4(H-L1)4 和高度扭曲的八面体配合物 Yb(H-L1)3。这些发现对于理解类似化合物的结构能力至关重要(Gajecki、Twamley 和 Berg,2020 年)。

2. 催化应用

- 硝基芳烃的催化转移氢化:具有酚盐-恶唑啉配体的钌配合物,包括 2-(4,5-二氢恶唑-2-基)苯胺的衍生物,在硝基芳烃转移氢化为苯胺中显示出有效的催化活性。这项研究为硝基芳烃还原为苯胺提供了环保的方法(Jia、Ling、Zhang、Sheng 和 Lee,2018 年)。

3. 电致发光应用

- 新型发光无定形分子材料:对一类新型发光无定形材料(包括苯胺衍生物)的研究证明了它们作为电致发光器件的潜力。这些材料表现出强烈的荧光发射并形成稳定的无定形玻璃,适用于有机电致发光器件(Doi、Kinoshita、Okumoto 和 Shirota,2003 年)。

4. 聚合和材料合成

- 聚合物纳米纤维复合材料的合成:展示了一种使用乙酸钯作为氧化剂的聚(3,5-二甲基苯胺)纳米纤维的简便合成路线。该方法导致形成一种独特的金属-聚合物复合材料,其中钯纳米粒子均匀分布,突出了该材料在各种应用中的潜力(Mallick、Witcomb、Dinsmore 和 Scurrell,2005 年)。

5. 光物理和光学研究

- 新型衍生物的非线性光学行为:对 4-取代的亚芳基-2-[5-(2,6-二氯苯基)-3-甲基-1,2-恶唑-4-基]-1,3-恶唑-5-酮(包括苯胺衍生物)的研究揭示了它们优异的三阶非线性光学性质。这些化合物表现出显着的光学限制行为,为光学材料科学的进步做出了贡献(Murthy 等人,2013 年)。

安全和危害

未来方向

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in the literature will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

3-(4,5-dimethyl-1,3-oxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKVLTAKYGGEJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC(=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline | |

CAS RN |

827582-20-7 |

Source

|

| Record name | 3-(dimethyl-1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)